molecular formula C6H4FNa3O7 B12670574 Trisodium fluorocitrate CAS No. 3834-35-3

Trisodium fluorocitrate

Cat. No.: B12670574
CAS No.: 3834-35-3
M. Wt: 276.06 g/mol
InChI Key: NQQBMRQVISODQI-UHFFFAOYSA-K
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Description

Trisodium fluorocitrate is a chemical compound known for its potent inhibitory effects on aconitase, an enzyme involved in the citric acid cycle. This compound is a derivative of citric acid, where one of the hydrogen atoms is replaced by a fluorine atom. It is highly toxic and has been studied extensively for its biochemical and toxicological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trisodium fluorocitrate can be synthesized through the fluorination of citric acid. The process involves the substitution of a hydrogen atom in citric acid with a fluorine atom. This reaction typically requires the use of fluorinating agents such as fluorine gas or other fluorine-containing compounds under controlled conditions to ensure safety and efficiency.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar fluorination techniques. The process is carried out in specialized facilities equipped to handle hazardous materials and ensure the purity of the final product. The reaction conditions, including temperature, pressure, and the concentration of reactants, are carefully monitored to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Trisodium fluorocitrate primarily undergoes substitution reactions due to the presence of the fluorine atom. It can also participate in hydrolysis and complexation reactions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles that can replace the fluorine atom. Common reagents include hydroxide ions and other nucleophilic species.

    Hydrolysis: this compound can hydrolyze in the presence of water, leading to the formation of citric acid and fluoride ions.

    Complexation: It can form complexes with metal ions, which can alter its reactivity and stability.

Major Products: The major products formed from these reactions include citric acid, fluoride ions, and various metal-fluorocitrate complexes.

Scientific Research Applications

Trisodium fluorocitrate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent to study enzyme inhibition and metabolic pathways, particularly the citric acid cycle.

    Biology: Researchers use it to investigate cellular respiration and energy production in cells.

    Medicine: It serves as a tool to understand the biochemical basis of certain diseases and to develop potential therapeutic agents.

    Industry: this compound is employed in the synthesis of other fluorinated compounds and as a catalyst in specific chemical reactions.

Mechanism of Action

Trisodium fluorocitrate exerts its effects by inhibiting aconitase, an enzyme that catalyzes the isomerization of citrate to isocitrate in the citric acid cycle. The fluorocitrate ion binds to the active site of aconitase, preventing the enzyme from interacting with its natural substrate, citrate. This inhibition disrupts the citric acid cycle, leading to a decrease in cellular energy production and, ultimately, cell death.

Comparison with Similar Compounds

    Fluoroacetate: Another fluorinated compound that is metabolized to fluorocitrate in the body and exhibits similar toxic effects.

    Fluorocitric Acid: A closely related compound with similar inhibitory properties on aconitase.

Uniqueness: Trisodium fluorocitrate is unique due to its high affinity for aconitase and its potent inhibitory effects. Unlike other similar compounds, it is specifically designed to target and disrupt the citric acid cycle, making it a valuable tool in biochemical research.

Properties

CAS No.

3834-35-3

Molecular Formula

C6H4FNa3O7

Molecular Weight

276.06 g/mol

IUPAC Name

trisodium;1-fluoro-2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C6H7FO7.3Na/c7-3(4(10)11)6(14,5(12)13)1-2(8)9;;;/h3,14H,1H2,(H,8,9)(H,10,11)(H,12,13);;;/q;3*+1/p-3

InChI Key

NQQBMRQVISODQI-UHFFFAOYSA-K

Canonical SMILES

C(C(=O)[O-])C(C(C(=O)[O-])F)(C(=O)[O-])O.[Na+].[Na+].[Na+]

Origin of Product

United States

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